molecular formula C11H18IN5O4 B13834412 (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methyl-2,3-dihydropurin-9-yl)oxolane-3,4-diol;hydroiodide

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methyl-2,3-dihydropurin-9-yl)oxolane-3,4-diol;hydroiodide

Cat. No.: B13834412
M. Wt: 411.20 g/mol
InChI Key: ZDCHPVZNXIQYNX-YCSZXMBFSA-N
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Description

1-Methyladenosine hydroiodide is a modified nucleoside that plays a significant role in biochemical, pharmacological, and chemical biology research. This compound is characterized by the methylation of adenosine at the N1 position, resulting in a hydroiodide salt form. The modification of adenosine to 1-methyladenosine introduces unique chemical properties that are crucial for various biological functions, particularly in RNA stability and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyladenosine hydroiodide typically involves the methylation of adenosine. One common method includes the protection of the base moiety of adenosine with a chloroacetyl group, followed by methylation at the N1 position. The protected nucleoside is then deprotected under carefully controlled anhydrous conditions to yield 1-methyladenosine .

Industrial Production Methods: Industrial production of 1-methyladenosine hydroiodide involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Methyladenosine hydroiodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of 1-methyladenosine, while substitution reactions can produce a variety of functionalized nucleosides .

Scientific Research Applications

1-Methyladenosine hydroiodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyladenosine hydroiodide involves its incorporation into RNA molecules, where it influences RNA stability and function. The methylation at the N1 position introduces a positive charge, which affects the folding and interactions of RNA. This modification can stabilize novel nucleic acid structures and play a role in gene expression regulation. The compound interacts with specific RNA-binding proteins and enzymes, such as methyl-1-adenosine transferase, which are involved in its incorporation and function .

Comparison with Similar Compounds

Uniqueness: 1-Methyladenosine hydroiodide is unique due to its specific methylation at the N1 position, which significantly alters its chemical properties and biological functions compared to other methylated nucleosides. This unique modification allows for distinct interactions with RNA and proteins, making it a valuable tool in biochemical and pharmacological research .

Properties

Molecular Formula

C11H18IN5O4

Molecular Weight

411.20 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methyl-2,3-dihydropurin-9-yl)oxolane-3,4-diol;hydroiodide

InChI

InChI=1S/C11H17N5O4.HI/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11;/h4-5,7-8,11-12,14,17-19H,2-3H2,1H3;1H/t5-,7-,8-,11-;/m1./s1

InChI Key

ZDCHPVZNXIQYNX-YCSZXMBFSA-N

Isomeric SMILES

CN1CNC2=C(C1=N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.I

Canonical SMILES

CN1CNC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O.I

Origin of Product

United States

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